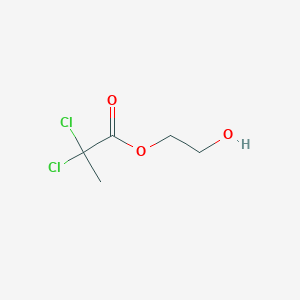
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester is a chemical compound with the molecular formula C5H8Cl2O3. It is also known by its IUPAC name, 2-hydroxyethyl 2,2-dichloropropanoate . This compound consists of 8 hydrogen atoms, 5 carbon atoms, 3 oxygen atoms, and 2 chlorine atoms . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester can be synthesized through the esterification of 2,2-dichloropropanoic acid with ethylene glycol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2,2-dichloropropanoic acid and ethylene glycol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and ethylene glycol.
Substitution: Depending on the nucleophile used, various substituted derivatives of the ester can be formed.
Scientific Research Applications
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of substituted derivatives . This reactivity makes it useful in modifying biological molecules and synthesizing complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-hydroxyethyl ester: This compound lacks the chlorine atoms present in propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester, making it less reactive in nucleophilic substitution reactions.
2-Propenoic acid, 2-hydroxyethyl ester:
Propanoic acid, 2-hydroxy-, ethyl ester:
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the propanoic acid moiety. This feature imparts distinct reactivity, making it valuable in synthetic chemistry and various research applications .
Properties
CAS No. |
90139-63-2 |
|---|---|
Molecular Formula |
C5H8Cl2O3 |
Molecular Weight |
187.02 g/mol |
IUPAC Name |
2-hydroxyethyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C5H8Cl2O3/c1-5(6,7)4(9)10-3-2-8/h8H,2-3H2,1H3 |
InChI Key |
YGFNQSRYXGZCGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCO)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)
![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
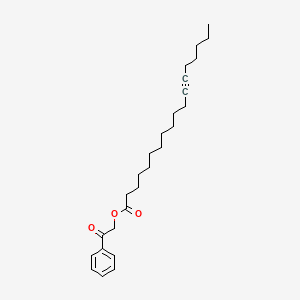

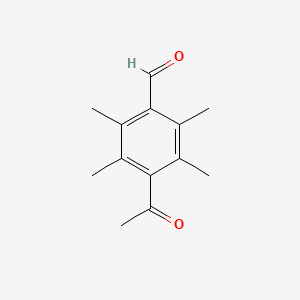
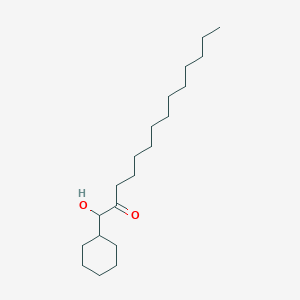
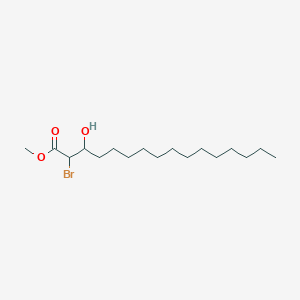
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
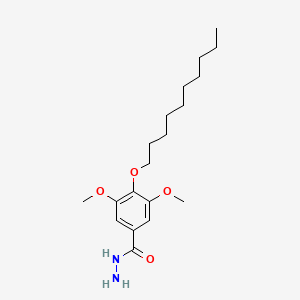
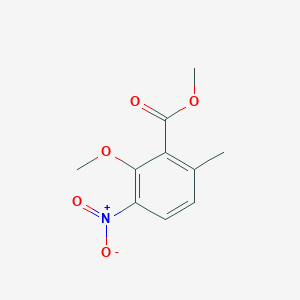
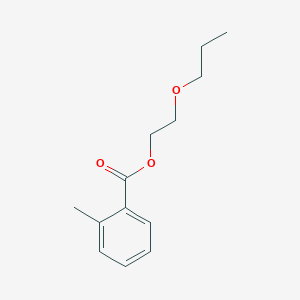
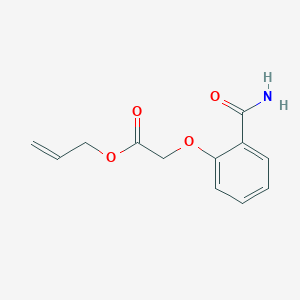
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)
